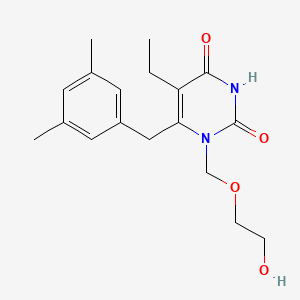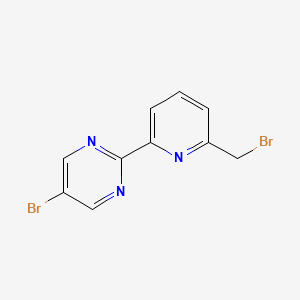
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenylthio group attached to a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of p-chlorothiophenol with 3,3-dimethyl-2-butanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Triazoles: Heterocyclic compounds with a triazole ring, used in various pharmaceutical applications.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chlorophenylthio group and butanone backbone make it a versatile compound with potential applications in multiple fields. The combination of these structural features distinguishes it from other similar compounds and contributes to its unique chemical behavior.
特性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChIキー |
YAMGGOCRPIXGTG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)CSC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


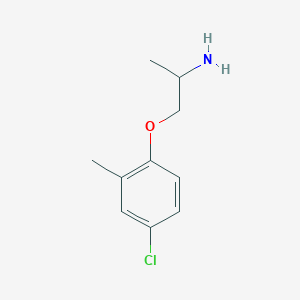
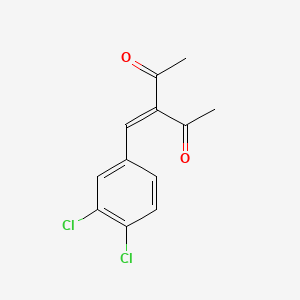

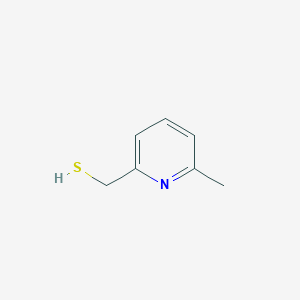
![[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate](/img/structure/B8706106.png)

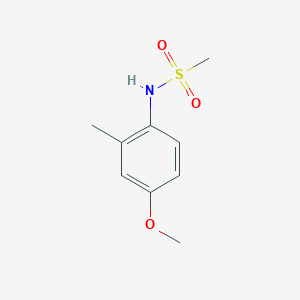
![2-Methoxybenzo[d][1,3]dioxol-4-ol](/img/structure/B8706125.png)

